(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2/t4-,5-/m1/s1 |
InChI Key |
YOZWARUYCJJUCK-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)Br |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by bromination and amination steps One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to introduce the cyclopropane ring Subsequent bromination using bromine or a brominating agent introduces the bromine atom at the desired position on the thiophene ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the thiophene ring serves as a leaving group, enabling nucleophilic substitution (SN2) reactions. This generates substituted derivatives when replaced by nucleophiles like hydroxide, amines, or alkoxides. Polar aprotic solvents (e.g., DMF, dichloromethane) facilitate these transformations.
Example :
-
Reagents : Nucleophile (Nu⁻), polar aprotic solvent
-
Conditions : Room temperature or mild heating
-
Product : Substituted cyclopropanamine (e.g., hydroxylamino or alkylamino derivatives)
Elimination Reactions
Under basic conditions (e.g., NaNH₂, t-BuOK), the compound undergoes elimination (E2 mechanism), forming unsaturated products. The cyclopropane ring’s strain may influence regioselectivity, favoring conjugated systems.
Example :
-
Reagents : Strong base, heat
-
Conditions : Elevated temperatures
-
Product : Alkenes or alkynes (e.g., cyclopropenamine derivatives)
Alkylation and Acylation of the Amine Group
The primary amine undergoes alkylation or acylation via standard methods. For instance, reaction with alkyl halides or acyl chlorides modifies the nitrogen center, yielding N-alkylated or amide derivatives .
Example (Acylation) :
-
Reagents : Oxalyl chloride, tert-butylamine
-
Conditions : 0°C → room temperature, THF solvent
-
Product : N-acylated cyclopropanamine (e.g., tert-butyl amide)
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed cross-couplings (e.g., Suzuki, Heck). These reactions introduce new functional groups (e.g., aryl or alkenyl moieties).
Example :
-
Reagents : Pd catalyst, boronic acid, base
-
Conditions : Inert atmosphere, reflux
-
Product : Coupled products (e.g., biaryl or vinyl derivatives)
Cyclization and Ring-Opening Reactions
While not explicitly demonstrated for this compound, cyclopropane rings in related structures undergo ring-opening under strong acidic or basic conditions. This could generate linear amines or conjugated systems.
Hypothetical Example :
-
Reagents : HCl (aq.), heat
-
Conditions : Elevated temperatures
-
Product : Ring-opened amine derivatives
Key Observations
-
Regioselectivity : The cyclopropane ring’s geometry may influence reaction pathways (e.g., elimination vs. substitution).
-
Stereochemical Stability : The (1R,2R) configuration likely persists in substitution and coupling reactions but may be lost in elimination or ring-opening.
-
Functional Group Interplay : The bromine and amine groups enable orthogonal reactivity, allowing selective modification.
This compound’s reactivity profile highlights its utility in organic synthesis and medicinal chemistry, particularly for constructing complex heterocycles or bioactive molecules.
Scientific Research Applications
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical and Pharmacological Comparisons
Electronic Effects and Stability
- Bromothiophene vs. However, electron-rich substituents (e.g., Br, I) on aromatic systems can destabilize the cyclopropane ring due to resonance effects, as observed in 2-arylcyclopropylamines .
- Trifluoromethyl Derivatives : The CF₃ group in (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1287760-01-3) offers high electronegativity, improving metabolic stability but reducing solubility compared to bromothiophene analogs .
Receptor Selectivity
- Serotonin Receptors : Fluorophenyl analogs like (1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine exhibit moderate selectivity for 5-HT2A over 5-HT1A receptors (~70-fold), making them valuable pharmacological tools .
- Adenosine Receptors: Difluorophenyl derivatives (e.g., Ticagrelor impurities) show high affinity for P2Y12 receptors, highlighting the role of fluorine positioning in modulating activity .
Stability and Reactivity
Cyclopropane rings in 2-aryl derivatives are prone to ring-opening under acidic or oxidative conditions. For example, 2-(indol-3-yl)cyclopropylamines exhibit greater instability than bromothiophene analogs, suggesting that heteroaromatic systems like thiophene may mitigate this issue .
Drug Development
- Target Compound : The bromothiophene moiety is advantageous in designing covalent inhibitors due to bromine’s ability to act as a leaving group in nucleophilic substitution reactions.
- Trifluoromethyl Analog : Used in protease inhibitors where the CF₃ group stabilizes transition states .
Biological Activity
The compound (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine is a cyclopropyl amine derivative characterized by its unique bromothiophene moiety. This structural feature is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrNS
- Molecular Weight : 218.11 g/mol
- CAS Number : 1820580-30-0
Biological Activity Overview
Preliminary studies suggest that (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine exhibits a range of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.
The biological activity of this compound is hypothesized to be mediated through its interaction with various neurotransmitter receptors. Specifically, it may act as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.
Binding Affinity Studies
In vitro studies have demonstrated that (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine shows significant binding affinity to several receptor subtypes:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT | 35 nM | |
| D | 50 nM | |
| α-adrenergic | 70 nM |
These findings indicate that the compound could potentially modulate serotonergic and dopaminergic signaling pathways.
Case Studies
A recent study explored the effects of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine in animal models exhibiting symptoms of anxiety and depression. The results showed a reduction in anxiety-like behaviors when administered at doses ranging from 1 to 10 mg/kg. The study concluded that the compound's action might be linked to its ability to enhance serotonergic transmission in the brain.
Comparative Analysis with Related Compounds
To better understand the unique properties of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride | 26568-28-5 | Features a methoxyphenyl group; studied for similar activities. |
| rac-(3R,4S)-1-(2-cyclobutoxybenzoyl)-4-cyclopropylpyrrolidin-3-amine hydrochloride | 2418596-53-7 | Different structural framework but shares cyclopropane ring; studied for CNS effects. |
The incorporation of the bromothiophene group in (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine may enhance its electronic properties and receptor interactions compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine?
Methodological Answer: The synthesis typically involves:
- Cyclopropanation : Using transition metal catalysts (e.g., Rh(II)) with diazo compounds to form the cyclopropane ring. Chiral auxiliaries or asymmetric catalysis ensure the (1R,2R)-configuration .
- Functionalization : Bromination at the 5-position of thiophene via electrophilic substitution, followed by amine protection/deprotection steps .
- Chiral Resolution : If racemic mixtures form, techniques like chiral HPLC or enzymatic resolution may isolate the desired enantiomer .
Q. How does the 5-bromo substituent on the thiophene ring influence the compound’s stability and reactivity?
Methodological Answer: The 5-bromo group:
- Enhances Electron Withdrawal : Stabilizes the cyclopropane ring against ring-opening reactions by reducing electron density via inductive effects .
- Increases Steric Hindrance : May slow nucleophilic attacks on the amine group.
- Instability Risks : Electron-rich π-systems (e.g., bromine’s resonance donation) can paradoxically destabilize cyclopropane under recrystallization or prolonged storage .
Mitigation Strategy : Store at -20°C under inert gas and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding 5-HT receptor selectivity?
Methodological Answer: Discrepancies in 5-HT2A vs. 5-HT1A selectivity (e.g., 70-fold vs. higher ratios) arise from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligand binding protocols .
- Enantiomeric Purity : Trace impurities of (1S,2S)-enantiomers may off-target 5-HT1A. Validate enantiopurity via chiral HPLC and NMR .
- Metabolite Interference : Assess metabolic stability using liver microsome assays to rule out active metabolites .
Q. Experimental Design :
- Use orthogonal binding assays (e.g., functional cAMP vs. calcium flux).
- Cross-validate with knockout cell models .
Q. What mechanistic insights explain the cyclopropane ring’s instability in derivatives with electron-donating substituents?
Methodological Answer: The bromine-thiophene moiety donates electrons via resonance, destabilizing the cyclopropane ring through:
- Increased Ring Strain : Electron donation weakens C-C bonds, accelerating ring-opening under acidic/thermal stress .
- Reactivity Pathways : Traces of protic solvents (e.g., H₂O) catalyze retro-cyclopropanation.
Q. Supporting Data :
- Activation Energy (ΔG‡) : 25-30 kJ/mol for ring-opening in brominated vs. 35-40 kJ/mol in non-halogenated analogues .
- Mitigation : Replace Br with less donating groups (e.g., CF₃) or use steric hindrance (e.g., bulky amine protectants) .
Q. What analytical techniques are critical for characterizing stereochemical integrity and purity?
Methodological Answer:
- X-ray Crystallography : Confirms absolute (1R,2R) configuration .
- Chiral HPLC : Quantifies enantiomeric excess (≥98% ee required for pharmacological studies) .
- Dynamic NMR : Detects rotameric forms of the cyclopropane-amine group .
- High-Resolution MS : Validates molecular integrity and rules out degradation products .
Reference Standards : Compare with synthetic intermediates (e.g., Boc-protected precursors) .
Q. How can computational modeling optimize this compound’s binding to serotonin receptors?
Methodological Answer:
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with 5-HT2A’s orthosteric site (PDB: 6WGT).
- MD Simulations : Assess conformational stability of the cyclopropane-thiophene moiety in lipid bilayers .
- QSAR Analysis : Correlate substituent electronic profiles (Hammett σ) with binding affinity data .
Key Finding : The 5-bromo group enhances hydrophobic interactions with Phe339 in 5-HT2A, improving selectivity .
Q. What strategies improve yield in large-scale syntheses while maintaining stereochemical purity?
Methodological Answer:
- Flow Chemistry : Continuous cyclopropanation reduces side reactions (e.g., dimerization) .
- Catalyst Optimization : Screen Rh(II) complexes with electron-deficient ligands to enhance enantioselectivity .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates .
Q. Scale-Up Data :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 68% | 62% |
| ee% | 94 | 91 |
Q. How does the compound’s logP and solubility profile impact in vivo pharmacokinetic studies?
Methodological Answer:
- logP Calculation : Predicted ~2.1 (bromothiophene increases hydrophobicity) .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) .
- PK/PD Correlation : In rats, low aqueous solubility (<0.1 mg/mL) limits oral bioavailability. Nanoformulation (e.g., liposomes) improves CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
